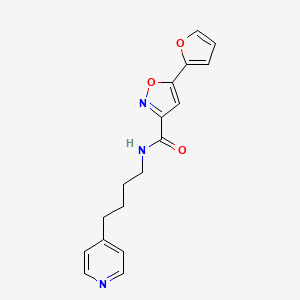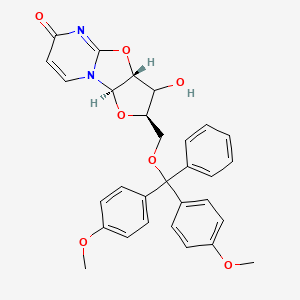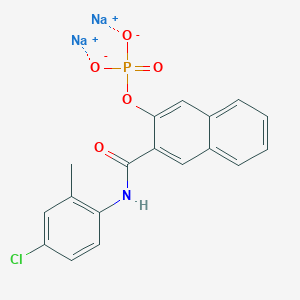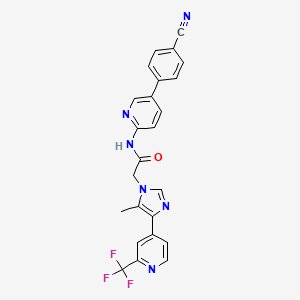
Porcn-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Porcn-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Porcn-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Porcn-IN-2 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the inhibition of the Wnt signaling pathway.
Biology: Investigating the role of Wnt signaling in cellular processes.
Medicine: Exploring potential therapeutic applications in cancer treatment.
Industry: Developing new drugs and therapeutic agents targeting the Wnt pathway
Wirkmechanismus
Porcn-IN-2 exerts its effects by inhibiting the enzyme porcupine, a membrane-bound O-acyltransferase required for the post-translational modification of Wnt proteins . This inhibition prevents the acylation of Wnt proteins, thereby disrupting Wnt signaling and inhibiting the growth of Wnt-dependent cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETC-159: Another potent inhibitor of the Wnt pathway.
IWP-L6: Inhibits the Wnt pathway by targeting porcupine.
LGK-974: A well-known porcupine inhibitor used in cancer research.
Uniqueness of Porcn-IN-2
This compound is unique due to its exceptionally low IC50 value of 0.05 nM, making it one of the most potent inhibitors of the Wnt pathway . This high potency allows for effective inhibition of Wnt signaling at very low concentrations, making it a valuable tool in cancer research .
Eigenschaften
Molekularformel |
C24H17F3N6O |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
N-[5-(4-cyanophenyl)pyridin-2-yl]-2-[5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H17F3N6O/c1-15-23(18-8-9-29-20(10-18)24(25,26)27)31-14-33(15)13-22(34)32-21-7-6-19(12-30-21)17-4-2-16(11-28)3-5-17/h2-10,12,14H,13H2,1H3,(H,30,32,34) |
InChI-Schlüssel |
IZSWMHRTYFBMDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC(=NC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
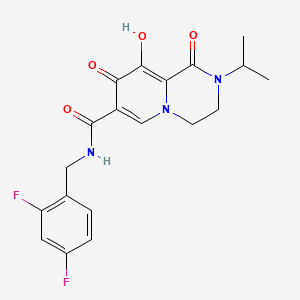
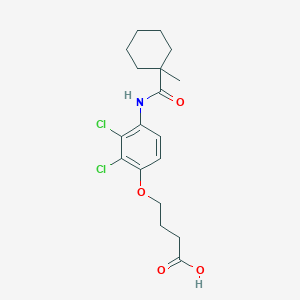
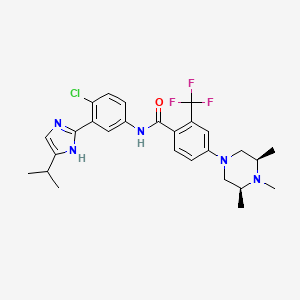
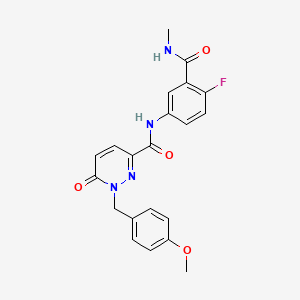
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
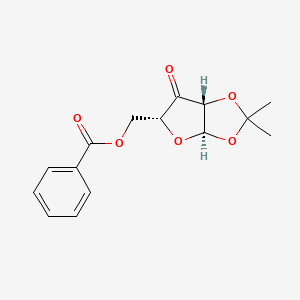
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
